Lcl-161
Overview
Description
LCL-161 is a small molecule second mitochondrial activator of caspase (SMAC) mimetic . It potently binds to and inhibits multiple IAPs (i.e. XIAP, c-IAP) . It is used for scientific research .
Molecular Structure Analysis
This compound has a molecular formula of C26H33FN4O3S . It belongs to the class of organic compounds known as dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Chemical Reactions Analysis
This compound is a SMAC mimetic that binds to cIAP1 and cIAP2 (members of the inhibitors of apoptosis family of proteins, often upregulated in many cancers) and initiates their destruction .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 500.63 . It has a density of 1.2±0.1 g/cm3, a boiling point of 713.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C .
Scientific Research Applications
Antitumor Activity in Hematological Malignancies
LCL-161, identified as a small molecule second mitochondrial activator of caspase (SMAC) mimetic, has shown potential in the treatment of hematological malignancies. In a study focused on aggressive MYC-driven lymphoma, this compound exhibited notable effects on inhibitor of apoptosis proteins (IAPs), leading to altered signaling through the NFκB pathway and enhanced TNF production, thereby sensitizing cells to apoptosis mediated by the extrinsic pathway. However, it was also observed that this compound treatment could inadvertently accelerate disease progression and increase susceptibility to endotoxic shock, highlighting the complexity of its therapeutic applications (West et al., 2016).
Applications in Resistant B-cell Lymphoma
This compound has also been investigated for its antitumor activity in preclinical models of rituximab-resistant B-cell lymphoma. Studies have shown that this compound can effectively reduce the survival of cancer cells in these models. It was found to decrease levels of inhibitor of apoptosis (IAP) proteins in a dose-dependent manner and enhance the antitumor effect of cytotoxic chemotherapy. This research supports the potential of this compound as a novel antilymphoma agent, especially in cases where resistance to conventional therapies like rituximab is observed (Runckel et al., 2018).
Mechanism of Action
Target of Action
LCL161, also known as Nvp-lcl 161 or (s)-n-((s)-1-cyclohexyl-2-((s)-2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide, primarily targets the Inhibitor of Apoptosis Proteins (IAPs), specifically cellular IAP1 (cIAP1) and cellular IAP2 (cIAP2) . These proteins are known for their anti-apoptotic effects and are often amplified in many cancers to facilitate their survival .
Mode of Action
LCL161 functions as a second mitochondria-derived activator of caspases (Smac) mimetic. It binds to and degrades cIAP1 and, to a lesser extent, cIAP2 . This degradation disrupts the survival signaling of cancer cells in the presence of tumor necrosis factor-alpha (TNFα), promoting the formation of a death-inducing signaling complex and apoptosis .
Biochemical Pathways
The action of LCL161 leads to the activation of the non-canonical NF-κB pathway . This activation enhances antigen-driven T cell proliferation and survival . The degradation of cIAP1 and cIAP2 by LCL161 also alters signaling through the NFκB pathway, leading to enhanced TNF production and sensitization to apoptosis mediated by the extrinsic pathway .
Result of Action
The action of LCL161 results in increased apoptotic cancer cell death . It has been observed to cause reductions of cIAPs in all responders in clinical trials . In addition to inducing apoptosis, LCL161 has been shown to arrest the cell cycle, induce necroptosis, and induce an immune storm in vitro and in vivo .
Action Environment
The efficacy of LCL161 is hypothesized to be particularly effective in a tumor necrosis factor-alpha (TNFα) cytokine-rich microenvironment . This is often the case in patients with myelofibrosis, a group known to have markedly increased cytokines including TNFα . Therefore, the presence of TNFα in the tumor microenvironment is a key factor influencing the action, efficacy, and stability of LCL161.
Safety and Hazards
LCL-161 is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O3S/c1-16(28-2)24(33)30-22(17-7-4-3-5-8-17)26(34)31-14-6-9-21(31)25-29-20(15-35-25)23(32)18-10-12-19(27)13-11-18/h10-13,15-17,21-22,28H,3-9,14H2,1-2H3,(H,30,33)/t16-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPFGVNKHCLJJO-SSKFGXFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC=C(C=C4)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025866 | |
Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1005342-46-0 | |
Record name | LCL-161 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005342460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LCL-161 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12085 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (2S)-N-[(1S)-1-Cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]-2-oxoethyl]-2-methylaminopropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LCL-161 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TNS415Y3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.